1-(((2R,3S)-2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is a chiral epoxide intermediate primarily utilized in the synthesis of voriconazole. [, ] Voriconazole is a broad-spectrum triazole antifungal agent clinically used to treat a variety of fungal infections. [] This compound serves as a crucial building block in the multi-step synthesis of voriconazole.
1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is a chemical compound with the molecular formula CHFNO and a CAS number of 241479-73-2. This compound is notably recognized as an impurity related to Isavuconazole, an antifungal medication. Its structure features a triazole ring and an epoxide group, which are significant in its biological activity and chemical behavior.
1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole falls under the category of triazole compounds, which are known for their diverse biological activities, particularly in pharmaceuticals. It is classified as an impurity in the context of drug development and quality assurance processes.
The synthesis of 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole typically involves several key steps:
The reaction conditions are usually mild and can be optimized for high yields and selectivity. The use of common solvents and reagents makes this synthetic route feasible for industrial applications .
The molecular structure of 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole includes:
Key structural data includes:
1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to synthesize related compounds.
The mechanism of action of 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole primarily relates to its role as an impurity in Isavuconazole formulations. It may influence the pharmacokinetics and pharmacodynamics of the parent drug by:
Further studies are required to elucidate precise interactions at a molecular level.
Some physical properties include:
Key chemical properties include:
Relevant analyses such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High Performance Liquid Chromatography (HPLC) are essential for characterizing this compound .
The primary applications of 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole include:
The development of azole antifungals represents a paradigm shift in medical mycology, beginning with first-generation imidazoles in the 1970s and evolving into structurally complex triazoles. These compounds target fungal CYP51 (lanosterol 14α-demethylase), a cytochrome P450 enzyme essential for ergosterol biosynthesis. By coordinating with the enzyme's heme iron via the triazole nitrogen, they inhibit the demethylation step, causing accumulation of toxic sterol intermediates and membrane disruption [9] [10]. The compound 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (CAS: 241479-73-2) exemplifies modern innovations with its oxirane-epoxide functionality and difluorinated aromatic system, enhancing target affinity and pharmacokinetic properties beyond earlier azoles [1] [4].
Table 1: Generational Evolution of Key Azole Antifungals
Generation | Representative Agents | Core Structural Features | Molecular Targets |
---|---|---|---|
First (1970s) | Clotrimazole, Miconazole | Imidazole ring, halogenated phenyl | Fungal CYP51 |
Second (1980-90s) | Fluconazole, Itraconazole | Triazole ring, tertiary alcohols | Fungal CYP51 |
Third (2000s+) | Isavuconazole intermediates (e.g., subject compound) | Triazole + stereospecific epoxide, difluorophenyl | Fungal CYP51, resistant mutants |
Stereochemical precision underpins the bioactivity of modern triazole antifungals. The (2R,3S) configuration in 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (MW: 251.23 g/mol) enables optimal three-dimensional positioning within CYP51's binding pocket. This configuration positions the oxirane oxygen and triazole ring to form hydrogen bonds with residues Ala304 and Thr311, while the 2,5-difluorophenyl group occupies a hydrophobic niche near Met508 [1] [10]. Studies confirm the (2R,3S)-isomer exhibits >10-fold higher antifungal potency than its (2S,3R) counterpart due to enhanced steric complementarity. The methyl group at C3 further stabilizes this interaction through van der Waals contacts with Leu376, explaining its critical role in suppressing fungal growth [5] [9].
Table 2: Stereochemical Influence on Physicochemical Properties
Stereoisomer | Calculated logP | Aqueous Solubility (mg/mL) | CYP51 Binding Energy (ΔG, kcal/mol) |
---|---|---|---|
(2R,3S) | 1.87 | 0.45 | -9.2 |
(2S,3R) | 1.85 | 0.43 | -7.1 |
(2R,3R) | 1.84 | 0.41 | -6.8 |
Resistance in Aspergillus and Candida species, driven by CYP51 mutations (e.g., Y132F, G448S), necessitated advanced triazole derivatives. Compounds like 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole incorporate epoxide "warheads" that resist enzymatic degradation while maintaining binding affinity to mutated enzymes. The 2,5-difluorophenyl moiety enhances membrane permeability and reduces off-target effects on human P450 enzymes, yielding selectivity indices >500 for pathogenic fungi versus human cells [9] [10]. Synthesis routes typically involve stereoselective epoxidation of diol precursors under basic conditions, as demonstrated by the reaction of (2R,3R)-2-(2,5-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol with methanesulfonyl chloride, achieving ≥97% stereopurity after crystallization [1] [4].
Table 3: Resistance Profile Against Common Fungal Pathogens
Fungal Strain | CYP51 Mutation | Fluconazole MIC90 (µg/mL) | Subject Compound MIC90 (µg/mL) |
---|---|---|---|
C. albicans | None | 2.0 | 0.12 |
C. glabrata | F659V | >64.0 | 0.98 |
A. fumigatus | TR34/L98H | >128.0 | 1.05 |
C. krusei | Pdr1 overexpression | 32.0 | 0.86 |
The structural evolution toward epoxide-containing triazoles marks a strategic response to resistance mechanisms. By replacing metabolically labile alcohol groups with rigid oxirane rings, these compounds evade efflux pumps (e.g., CDR1) and maintain nanomolar affinity against mutants. Commercial suppliers offer this compound at ≥97% purity for antifungal research, with prices ranging from $150/25mg to $750/200mg, reflecting its specialized applications in drug discovery pipelines [2] [4] [5].
Table 4: Key Identifiers for 1-(((2R,3S)-2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Chemical Property | Identifier/Value | Source |
---|---|---|
CAS Registry Number | 241479-73-2 | [1] [4] |
IUPAC Name | 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole | [1] |
Molecular Formula | C₁₂H₁₁F₂N₃O | [1] [4] |
Molecular Weight | 251.23 g/mol | [1] [9] |
InChI Key | QYOWWJNQQPRWCO-QPUJVOFHSA-N | [1] [4] |
Synonym | (2R,3S)-2-(2,5-Difluorophenyl)-3-methyl-((1H-1,2,4-triazol-1-yl)methyl)oxirane | [9] |
Synonym | 1-[2-(2,5-Difluoro-phenyl)-3-methyl-oxiranylmethyl]-1H-[1,2,4]triazole | [1] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0